Cas no 251322-42-6 (1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole)

1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
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- 1-methyl-2-(phenylsulfanylmethyl)benzimidazole
- 1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole
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- インチ: 1S/C15H14N2S/c1-17-14-10-6-5-9-13(14)16-15(17)11-18-12-7-3-2-4-8-12/h2-10H,11H2,1H3
- InChIKey: UNOWOXBKIMHQMQ-UHFFFAOYSA-N
- ほほえんだ: C1(CSC2=CC=CC=C2)N(C)C2=CC=CC=C2N=1
1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3020-0001-5mg |
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |
251322-42-6 | 90%+ | 5mg |
$69.0 | 2023-08-13 | |
Life Chemicals | F3020-0001-3mg |
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |
251322-42-6 | 90%+ | 3mg |
$63.0 | 2023-08-13 | |
Life Chemicals | F3020-0001-4mg |
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |
251322-42-6 | 90%+ | 4mg |
$66.0 | 2023-08-13 | |
Life Chemicals | F3020-0001-40mg |
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |
251322-42-6 | 90%+ | 40mg |
$140.0 | 2023-08-13 | |
Life Chemicals | F3020-0001-25mg |
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |
251322-42-6 | 90%+ | 25mg |
$109.0 | 2023-08-13 | |
Life Chemicals | F3020-0001-50mg |
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |
251322-42-6 | 90%+ | 50mg |
$160.0 | 2023-08-13 | |
Life Chemicals | F3020-0001-5μmol |
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |
251322-42-6 | 90%+ | 5μmol |
$63.0 | 2023-08-13 | |
Life Chemicals | F3020-0001-1mg |
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |
251322-42-6 | 90%+ | 1mg |
$54.0 | 2023-08-13 | |
Life Chemicals | F3020-0001-2mg |
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |
251322-42-6 | 90%+ | 2mg |
$59.0 | 2023-08-13 | |
Life Chemicals | F3020-0001-20μmol |
1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole |
251322-42-6 | 90%+ | 20μmol |
$79.0 | 2023-08-13 |
1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazoleに関する追加情報
Research Brief on 1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole (CAS: 251322-42-6)
1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole (CAS: 251322-42-6) is a benzimidazole derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique sulfanyl and phenyl substituents, has been investigated for its biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The following research brief synthesizes the latest findings on this molecule, highlighting its synthesis, mechanism of action, and potential clinical relevance.
Recent studies have focused on the synthesis and optimization of 1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole to enhance its pharmacological profile. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel synthetic route for this compound, achieving higher yields and purity compared to traditional methods. The researchers employed a one-pot reaction strategy, utilizing 2-mercaptobenzimidazole and phenylsulfonyl chloride as key starting materials, followed by methylation. This approach not only improved scalability but also reduced the environmental impact of the synthesis process.
In terms of biological activity, 1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole has demonstrated promising results as an antimicrobial agent. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported its efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and membrane permeability assays. These findings suggest its potential as a lead compound for developing new antibiotics to combat drug-resistant infections.
Additionally, this benzimidazole derivative has shown anticancer properties in preclinical models. Research published in the European Journal of Medicinal Chemistry (2023) revealed that 1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole inhibits the proliferation of several cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, accompanied by increased caspase-3 activity and reduced Bcl-2 expression. These results position it as a candidate for further development in oncology drug discovery.
Beyond its antimicrobial and anticancer activities, recent investigations have explored its role as an enzyme inhibitor. A 2023 study in ChemMedChem identified 1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole as a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors. The compound exhibited selective inhibition of CA IX over other isoforms, suggesting its potential utility in targeted cancer therapies. Molecular docking studies further elucidated its binding interactions with the enzyme's active site, providing a structural basis for future optimization.
Despite these promising findings, challenges remain in the development of 1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole as a therapeutic agent. Pharmacokinetic studies, as reported in a 2023 Drug Metabolism and Disposition article, highlighted its moderate metabolic stability and bioavailability in rodent models. Researchers are currently exploring structural modifications, such as the introduction of fluorine atoms or prodrug strategies, to improve its drug-like properties. These efforts aim to bridge the gap between preclinical promise and clinical applicability.
In conclusion, 1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole (CAS: 251322-42-6) represents a versatile scaffold with multiple therapeutic potentials. Its recent advancements in synthesis, coupled with its diverse biological activities, make it a compelling subject for ongoing research. Future directions may include structure-activity relationship (SAR) studies, formulation development, and in vivo efficacy evaluations to fully realize its clinical potential. As the field progresses, this compound may emerge as a valuable tool in addressing unmet medical needs across infectious diseases, oncology, and beyond.
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